molecular formula C15H13BrClNO B5650718 3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

Cat. No. B5650718
M. Wt: 338.62 g/mol
InChI Key: BACKEZOXQIDORY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide, often involves intermolecular interactions, characterized by X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro counterpart have been synthesized in good yields and characterized spectroscopically, indicating a methodology that may apply to the target compound (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction, IR, NMR, and UV-Vis spectra, providing insights into optimized geometrical structures, harmonic vibrational frequencies, and chemical shifts. For instance, 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, demonstrates the importance of crystal structure analysis in understanding the molecular conformation and intermolecular interactions, which could be mirrored in the study of 3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide (Polo et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include three-component reactions, indicating a complex reactivity pattern that could be expected from the target compound. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives have been synthesized through a simple reaction workup, suggesting potential pathways for synthesizing and modifying the target compound (Sabbaghan & Hossaini, 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, including the target compound, can be inferred from crystallographic studies. These studies reveal the conformation of NH bonds, the orientation of molecular planes, and hydrogen bonding patterns, which play a crucial role in determining the compound's physical properties (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity, bonding patterns, and interaction energies, can be thoroughly investigated through spectroscopic methods and theoretical calculations, including DFT. For instance, the study of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides offers insights into molecular conformations and hydrogen bonding in zero, one, and two dimensions, which are critical for understanding the chemical behavior of similar compounds (Sagar et al., 2018).

properties

IUPAC Name

3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-6-10(2)14(13(17)7-9)18-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACKEZOXQIDORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

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